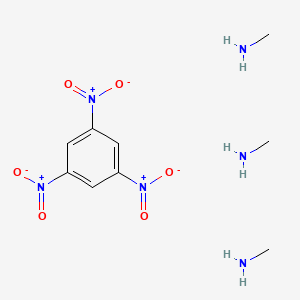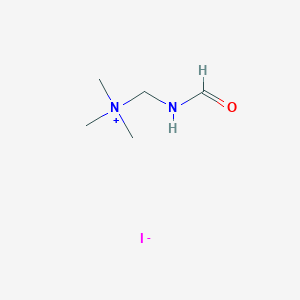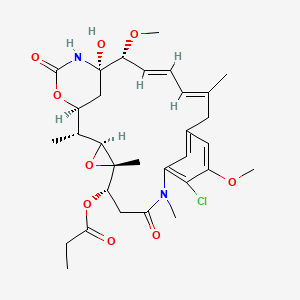
Methanamine;1,3,5-trinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanamine;1,3,5-trinitrobenzene is a compound formed by the combination of methanamine and 1,3,5-trinitrobenzene. Methanamine, also known as methylamine, is a simple amine with the formula CH₃NH₂. 1,3,5-Trinitrobenzene is an aromatic compound with the formula C₆H₃(NO₂)₃. This compound is known for its explosive properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene is typically synthesized by the nitration of benzene derivatives. One common method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . The reaction conditions usually require controlled temperatures and the presence of strong acids like sulfuric acid.
Industrial Production Methods
In industrial settings, 1,3,5-trinitrobenzene is produced by the nitration of m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid with water, alcohol, or dilute sodium carbonate . The process involves careful control of reaction conditions to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Charge-Transfer Complex Formation: It forms charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Charge-Transfer Complex Formation: This reaction typically occurs in the presence of electron-rich aromatic compounds.
Major Products
Reduction: The major product is 1,3,5-triaminobenzene.
Charge-Transfer Complex Formation: The products are charge-transfer complexes that can be used in various applications.
Scientific Research Applications
1,3,5-Trinitrobenzene has several scientific research applications:
Explosives: It is used as a high explosive in commercial mining and military applications.
pH Indicator: It serves as a narrow-range pH indicator.
Rubber Vulcanization: It is used as an agent to vulcanize natural rubber.
Sorption Studies: Research has been conducted on its sorption kinetics to biochars, which is important for understanding the mobility and bioavailability of organic compounds.
Mechanism of Action
The mechanism of action of 1,3,5-trinitrobenzene involves several stages:
C–NO₂ Bond Cleavage: The initial step involves the cleavage of the C–NO₂ bond.
Amino Dehydrogenation: This is followed by the dehydrogenation of amino groups.
Hydrogen Transfer: Hydrogen is transferred to nitro groups, forming NO and H₂O.
Carbon Oxidation: The carbon atoms undergo oxidation, leading to the formation of CO and small –CN fragments.
Final Products: The final products are gaseous N₂ and CO₂.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with a similar structure but different functional groups.
Uniqueness
1,3,5-Trinitrobenzene is unique due to its specific arrangement of nitro groups, which influences its reactivity and applications. Unlike TNT, it is more expensive and primarily used in specialized applications where its unique properties are required .
Properties
CAS No. |
56270-16-7 |
|---|---|
Molecular Formula |
C9H18N6O6 |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
methanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.3CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;3*1-2/h1-3H;3*2H2,1H3 |
InChI Key |
IMGTYPOKKRTSDK-UHFFFAOYSA-N |
Canonical SMILES |
CN.CN.CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)


![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)







